molecular formula C21H38O4 B1670268 Deprostil CAS No. 33813-84-2

Deprostil

Cat. No. B1670268
CAS RN: 33813-84-2
M. Wt: 354.5 g/mol
InChI Key: JERCJPRNXXOPNI-FYQIFJIOSA-N
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Description

Deprostil is a compound with the molecular formula C21H38O4 . It has a molecular weight of 354.5 g/mol . The IUPAC name for Deprostil is 7-[(1R,2S)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid .


Molecular Structure Analysis

Deprostil’s molecular structure can be represented by the following SMILES string: CCCCCC©(CCC1CCC(=O)C1CCCCCCC(=O)O)O . This representation encodes the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

Deprostil has several computed properties. It has a molecular weight of 354.5 g/mol, an XLogP3-AA of 4.8, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 14 .

Safety And Hazards

When handling Deprostil, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

7-[(1R,2S)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h17-18,25H,3-16H2,1-2H3,(H,23,24)/t17-,18-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERCJPRNXXOPNI-FYQIFJIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CCC1CCC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C)(CC[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043355
Record name Deprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deprostil

CAS RN

33813-84-2
Record name Deprostil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033813842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPROSTIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J651EHI78N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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